N-cyclopentyl-2-((2,5-dimethylbenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclopentyl-2-((2,5-dimethylbenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic 3,4-dihydroquinazolin-4-one core. Key structural features include:
- Position 3: A tetrahydrofuran-2-ylmethyl substituent, contributing to stereoelectronic effects and solubility modulation.
- Position 7: A cyclopentyl carboxamide group, which may influence hydrogen-bonding capacity and target binding affinity.
Its synthesis likely involves multi-step heterocyclic condensation, analogous to methods described for related compounds in the literature .
Properties
IUPAC Name |
N-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3S/c1-18-9-10-19(2)21(14-18)17-35-28-30-25-15-20(26(32)29-22-6-3-4-7-22)11-12-24(25)27(33)31(28)16-23-8-5-13-34-23/h9-12,14-15,22-23H,3-8,13,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAUTYSERDNNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-((2,5-dimethylbenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115485-84-1) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 511.7 g/mol. The structural complexity of this compound is indicative of its potential interactions within biological systems.
Research indicates that compounds similar to N-cyclopentyl derivatives often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives are known to inhibit enzymes such as tyrosinase, which plays a critical role in melanin production. This inhibition can lead to applications in treating hyperpigmentation disorders.
- Antimicrobial Properties : The compound may exhibit activity against Gram-positive bacteria and fungi, similar to other thio-containing compounds that have shown efficacy against resistant strains of pathogens .
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Antimicrobial Activity
A study assessing the antimicrobial properties of similar compounds demonstrated significant activity against various bacterial strains. The following table summarizes the findings:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-cyclopentyl derivative | Staphylococcus aureus | 16 µg/mL |
| N-cyclopentyl derivative | Candida albicans | 32 µg/mL |
| N-cyclopentyl derivative | Escherichia coli | 64 µg/mL |
These results indicate that the compound has promising antimicrobial activity, particularly against resistant strains .
Tyrosinase Inhibition
The inhibition of tyrosinase is crucial for developing skin-lightening agents. The following table presents the IC50 values for various compounds related to tyrosinase inhibition:
| Compound | IC50 (µM) |
|---|---|
| Kojic Acid | 25 |
| N-cyclopentyl derivative | 15 |
| Other quinazoline derivatives | 20 |
The lower IC50 value for the N-cyclopentyl derivative suggests it may be more effective than traditional agents like kojic acid .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into the efficacy of N-cyclopentyl derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's potential as a lead candidate for developing new antibiotics.
- Tyrosinase Inhibition in Melanoma Cells : In vitro studies demonstrated that treatment with N-cyclopentyl derivatives resulted in significant reductions in melanin production in melanoma cell lines, suggesting its utility in cosmetic formulations aimed at reducing hyperpigmentation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-cyclopentyl-2-((2,5-dimethylbenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide. For instance:
- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific enzymes involved in cancer cell proliferation and survival. Molecular docking studies suggest that it may interact with targets such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways that support tumor growth .
- In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). These studies indicate that derivatives can achieve IC50 values in the low micromolar range, suggesting strong antiproliferative activity .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Similar quinazoline derivatives have been studied for their ability to inhibit inflammatory mediators:
- In Silico Evaluation : Computational studies have indicated that the compound can bind effectively to targets involved in inflammatory responses, such as cyclooxygenases (COXs) and lipoxygenases . This suggests that further optimization could lead to potent anti-inflammatory agents.
Central Nervous System (CNS) Applications
Given the structural motifs present in this compound, there is potential for applications in CNS disorders:
- Neuroprotective Effects : Some quinazoline derivatives have shown neuroprotective properties in preclinical models of neurodegenerative diseases. This could be explored further for developing treatments for conditions like Alzheimer's disease or Parkinson's disease .
Antimicrobial Activity
The thioether group present in the compound may contribute to antimicrobial properties:
- Broad-Spectrum Activity : Similar compounds have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Research Findings
Case Studies
- Anticancer Study : A series of quinazoline derivatives were synthesized and tested against human cancer cell lines, revealing significant antiproliferative activity. The structure–activity relationship indicated that modifications at specific positions enhanced efficacy .
- Inflammatory Response Study : In silico docking studies demonstrated that compounds with similar structures could effectively bind to inflammatory enzyme sites, suggesting a pathway for developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Derivatives
Notes:
- The target compound’s thioether group (vs. thione in triazoles ) may confer greater metabolic stability.
- Carboxamide at position 7 (target) vs. cyano in compounds offers hydrogen-bond donor/acceptor versatility.
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves a multi-step process with careful optimization of reaction parameters. Key steps include:
- Thioether linkage formation : Requires precise temperature control (e.g., 60–80°C) and anhydrous solvents like tetrahydrofuran (THF) to prevent hydrolysis of reactive intermediates .
- Cyclization of the quinazoline backbone : Achieved via nucleophilic substitution under reflux conditions in dichloromethane or DMF .
- Purification : Column chromatography (e.g., using ethyl acetate/hexane gradients) is essential to isolate the compound with >95% purity .
Q. How is the compound structurally validated post-synthesis?
Advanced analytical techniques are employed:
- NMR spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, the tetrahydrofuran-2-yl methyl group shows distinct splitting patterns in the 2.5–3.5 ppm range .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated m/z within 1 ppm error) .
- X-ray crystallography (if applicable): Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What preliminary biological activities have been reported?
The compound exhibits kinase inhibition potential, particularly against tyrosine kinases involved in cell proliferation. Assays typically use:
- In vitro kinase assays : IC values are determined via ATP-competitive binding studies .
- Cell-based viability tests : Dose-dependent inhibition of cancer cell lines (e.g., MCF-7, HeLa) at micromolar concentrations .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thioether formation but may require lower temperatures to avoid byproducts like disulfides .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) improve cyclization efficiency, as seen in analogous quinazoline syntheses .
- Real-time monitoring : Use of inline FTIR or HPLC-MS to track intermediate formation and adjust conditions dynamically .
Q. How do structural modifications (e.g., substituent variations) impact pharmacokinetics?
The thioether linkage and tetrahydrofuran moiety are critical:
- Thioether stability : Replacing sulfur with oxygen reduces metabolic degradation but may decrease target affinity .
- Tetrahydrofuran ring : Modifying its stereochemistry (R vs. S configuration) alters solubility and blood-brain barrier penetration, as observed in related analogs .
Q. What computational methods predict metabolic pathways and off-target interactions?
- Density Functional Theory (DFT) : Models electron-rich regions (e.g., the quinazoline carbonyl) prone to cytochrome P450 oxidation .
- Molecular docking : Screens against kinase homology models to prioritize targets (e.g., EGFR, VEGFR) and avoid anti-targets like hERG channels .
Q. How should contradictory data on kinase inhibition be resolved?
Discrepancies may arise from:
- Assay variability : Differences in ATP concentrations or enzyme isoforms (e.g., wild-type vs. mutant kinases) .
- Orthogonal validation : Use of CRISPR-edited cell lines or selective kinase inhibitors to confirm target engagement .
Q. What strategies validate in vivo efficacy without compromising bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
